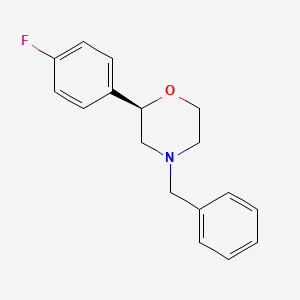
S-Buta-1,3-dien-1-yl dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Buta-1,3-dien-1-yl dimethylcarbamothioate: is an organic compound characterized by the presence of a butadiene moiety and a dimethylcarbamothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Buta-1,3-dien-1-yl dimethylcarbamothioate typically involves the reaction of functionalized vinyl phosphates or vinyl phosphordiamidates with organometallic reagents. For instance, vinyl phosphates can be smoothly converted into tri- and tetrasubstituted buta-1,3-dienes via reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of these reactions is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: S-Buta-1,3-dien-1-yl dimethylcarbamothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
S-Buta-1,3-dien-1-yl dimethylcarbamothioate has several scientific research applications, including:
Biology: It may be used in the study of biological pathways and mechanisms, especially those involving sulfur-containing compounds.
Industry: The compound can be used in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which S-Buta-1,3-dien-1-yl dimethylcarbamothioate exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the butadiene moiety, which can undergo various chemical transformations. The dimethylcarbamothioate group also plays a role in the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Buta-1,3-diene: A simple diene that serves as a precursor for many synthetic transformations.
Dimethylcarbamothioate: A functional group found in various sulfur-containing compounds.
Comparison: S-Buta-1,3-dien-1-yl dimethylcarbamothioate is unique due to the combination of the butadiene moiety and the dimethylcarbamothioate group
Propiedades
Número CAS |
919477-07-9 |
|---|---|
Fórmula molecular |
C7H11NOS |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
S-buta-1,3-dienyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C7H11NOS/c1-4-5-6-10-7(9)8(2)3/h4-6H,1H2,2-3H3 |
Clave InChI |
GNVQCEKVERZFTR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)SC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


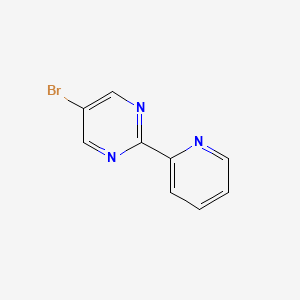
![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)
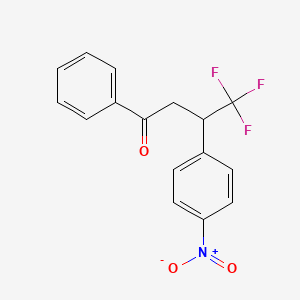
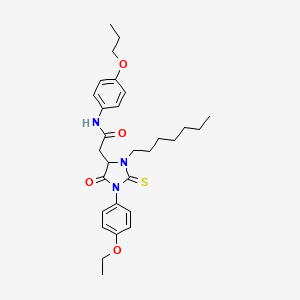
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)
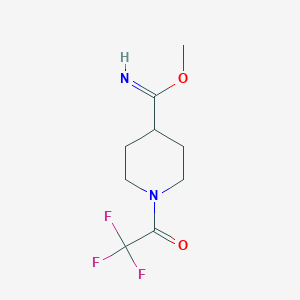
![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)
![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)

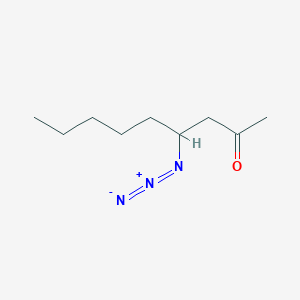
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)
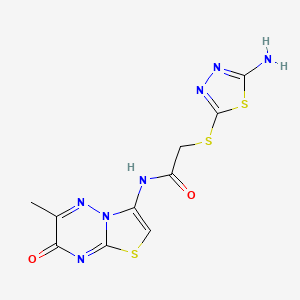
![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
